4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride
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Overview
Description
4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylaminopyrimidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may act as an inhibitor of certain enzymes or receptors.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be investigated as potential drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Methylaminoantipyrine Hydrochloride: Another compound with a similar structure but different pharmacological properties.
Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents and biological activities.
Uniqueness: 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride is unique due to its specific substitution pattern and potential applications. Its methylamino group and hydrochloride salt form contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(methylamino)-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-6-4-2-3-7-5(9)8-4;/h2-3H,1H3,(H2,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFDKIRNQQKUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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